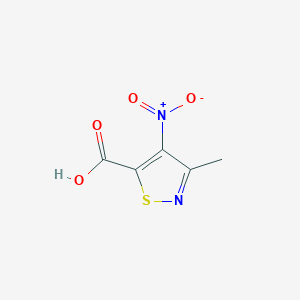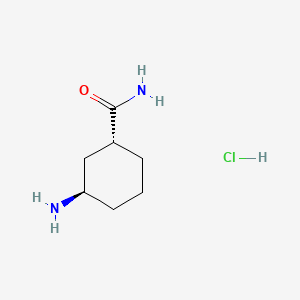
trans-3-Aminocyclohexanecarboxamide hydrochloride
Descripción general
Descripción
Trans-3-Aminocyclohexanecarboxamide hydrochloride is a chemical compound with the empirical formula C7H15ClN2O and a molecular weight of 178.66 g/mol . It is a solid substance, and its structural formula can be represented as follows:
O=C(N)C@@HC[C@H]1N.Cl Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexane ring with an amino group (NH2) attached to one of the carbon atoms. The hydrochloride salt forms due to the presence of the chloride ion (Cl-) .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- A simple and efficient method for synthesizing N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride has been developed. These compounds are significant intermediates in medicinal chemistry due to their versatility and functional group tolerance (Álvarez-Pérez & Marco-Contelles, 2009).
- New synthetic approaches to cis- and trans-2-aminocyclohexanecarboxamides and their derivatives have been established, showing faster and higher yield processes than traditional methods. These are crucial in peptide chemistry (Göndös, Szécsényi & Dombi, 1991).
Derivative Studies and Applications
- Research on tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) derivatives, focusing on enhanced absorption, reveals the synthesis of new derivatives with better absorption rates than tranexamic acid itself, indicating potential for improved drug delivery systems (Svahn et al., 1986).
Antifibrinolytic and Anti-Ulcer Applications
- Tranexamic acid, a derivative of trans-4-aminomethylcyclohexanecarboxylic acid, has been identified as an effective antifibrinolytic agent. Early studies noted its specific activity in this domain, highlighting its medical significance (Verstraete, 1977).
- The crystal and molecular structures of an anti-ulcer agent derived from trans-4-aminomethylcyclohexylcarbonyl have been analyzed, providing insights into its potential therapeutic applications (Koyano, Takeshita, Takénaka & Sasada, 1986).
Pharmacology and Biochemical Studies
- The pharmacological properties of Y-27632, a specific inhibitor of Rho-associated kinases, were studied. This compound includes a structure similar to trans-4-(aminomethyl)cyclohexanecarboxamide, illustrating the broad utility of this chemical scaffold in pharmacological research (Ishizaki et al., 2000).
Propiedades
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBGXVDLNNMDE-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Aminocyclohexanecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




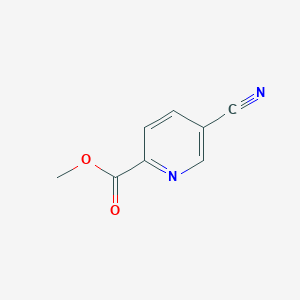
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

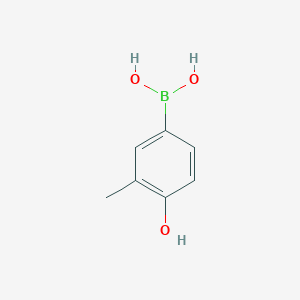
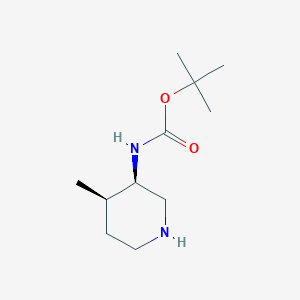

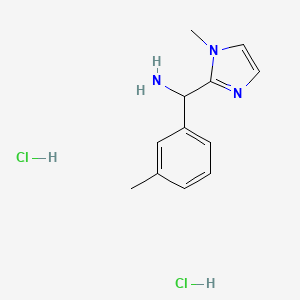

![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
